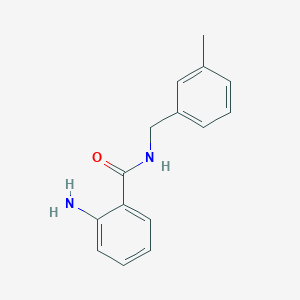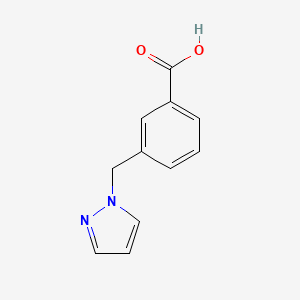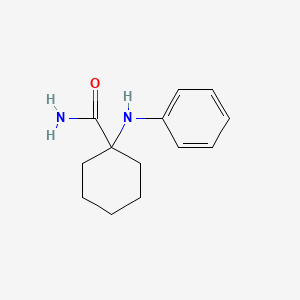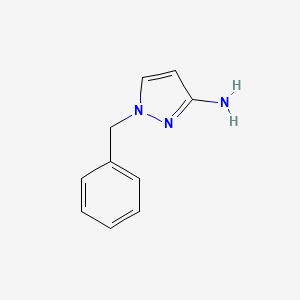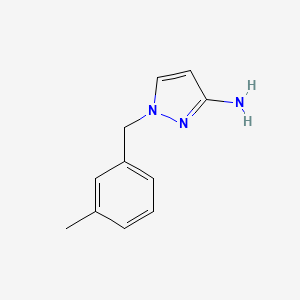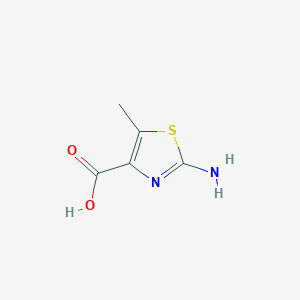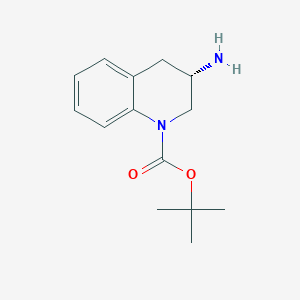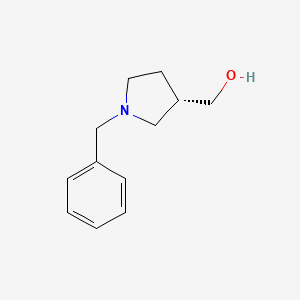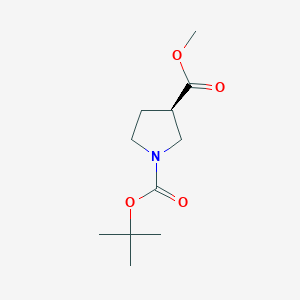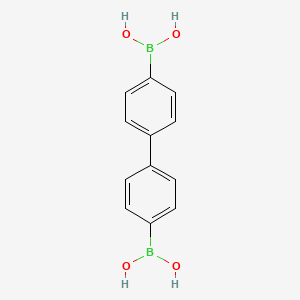
4,4'-Biphenyldiboronic acid
説明
4,4’-Biphenyldiboronic acid is a white to light yellow crystal powder . It is used in the preparation of cycloparaphenylenes through Suzuki coupling . It is also employed in the synthesis of 1,3,2-diazaboroine derivatives, which are useful for organic thin-film transistor applications .
Synthesis Analysis
4,4’-Biphenyldiboronic acid is used in the synthesis of cycloparaphenylenes via Suzuki coupling . It is also involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles .
Molecular Structure Analysis
The molecular formula of 4,4’-Biphenyldiboronic acid is C12H12B2O4 . Its molecular weight is 241.84 g/mol . The structure consists of two benzene rings linked together by a C-C bond .
Chemical Reactions Analysis
4,4’-Biphenyldiboronic acid is a reactant involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles . It is also used in the synthesis of cycloparaphenylenes via Suzuki coupling . Additionally, it is employed in the synthesis of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications .
Physical And Chemical Properties Analysis
4,4’-Biphenyldiboronic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 505.9±60.0 °C at 760 mmHg . The compound has a molar refractivity of 64.5±0.4 cm3 . It has 4 H bond acceptors and 4 H bond donors .
科学的研究の応用
- Field : Material Science
- Application : 4,4’-Biphenyldiboronic acid is used in the synthesis of organic semiconductors containing diazaboroles .
- Field : Organic Chemistry
- Application : 4,4’-Biphenyldiboronic acid is used in the preparation of cycloparaphenylenes through Suzuki coupling .
- Field : Analytical Chemistry
- Application : A novel potentiometric sensor for D-glucose (Glu) uses 4,4’-biphenyldiboronic acid as a receptor .
- Method : The diboronic acid condenses with Glu via its two cis-diol units to form cyclic or linear oligomeric polyanions .
- Results : The results obtained from blood sample analysis indicate that the proposed sensor is promising for detection of Glu in real-world applications .
Organic Field-Effect Transistors
Cycloparaphenylenes via Suzuki Coupling
Potentiometric Glucose Detection
- Field : Material Science
- Application : 4,4’-Biphenyldiboronic acid is used in the synthesis of 1,3,2-diazaboroine derivatives, which are useful for organic thin-film transistor applications .
1,3,2-Diazaboroine Derivatives for Organic Thin-Film Transistor Applications
Back-to-Back Coupled 2,6-bis (triazol-1-yl)pyridine Molecules
- Field : Electrochemistry
- Application : 4,4’-Biphenyldiboronic acid is used in the synthesis of rectangular host via electrochemical reactions with methylaquacobaloxime and diamine .
Rectangular Host via Electrochemical Reactions
Arylboronates for Organic Field-Effect Transistors and Light Emitting Diodes
Safety And Hazards
特性
IUPAC Name |
[4-(4-boronophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHKDOGTVUCXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370390 | |
| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Biphenyldiboronic acid | |
CAS RN |
4151-80-8 | |
| Record name | 4,4'-Biphenyldiboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Biphenyldiboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4M710QCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



